N'-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine
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Overview
Description
N~1~-[4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine is a complex organic compound that features a unique structure combining a piperazine ring, a pyrazolo[3,4-d]pyrimidine core, and a benzhydryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine typically involves multi-step organic reactions The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a benzhydryl group and a piperazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N~1~-[4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a cascade of biochemical events that result in the desired therapeutic effect. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Uniqueness
N~1~-[4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C32H36N8 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-[4-(4-benzhydrylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C32H36N8/c1-37(2)19-18-33-32-35-30(28-24-34-40(31(28)36-32)27-16-10-5-11-17-27)39-22-20-38(21-23-39)29(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h3-17,24,29H,18-23H2,1-2H3,(H,33,35,36) |
InChI Key |
QGXYHWHPZHFGIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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